4-Chloro-2,N-dimethylaniline
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Overview
Description
4-Chloro-2,N-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro group at the fourth position and two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,N-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 4-chloroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by the alkylation of 4-chloroaniline with methanol in the presence of an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors, and the product is isolated through distillation and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2,N-dimethylaniline.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: 2,N-dimethylaniline.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
4-Chloro-2,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,N-dimethylaniline involves its interaction with various molecular targets. The chloro group and the dimethylamino group play crucial roles in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
- 4-Ethynyl-N,N-dimethylaniline
Comparison
4-Chloro-2,N-dimethylaniline is unique due to the presence of the chloro group at the fourth position, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and is used in specific applications where the chloro group enhances its effectiveness.
Properties
CAS No. |
30273-07-5 |
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Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-chloro-N,2-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 |
InChI Key |
OWSBCCVKVBSMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC |
Origin of Product |
United States |
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